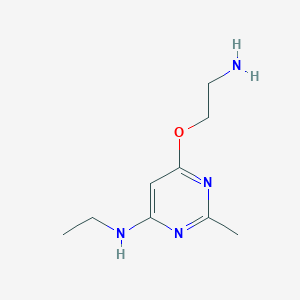

6-(2-aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine

Übersicht

Beschreibung

“2-(2-Aminoethoxy)ethanol” is a colorless to faintly yellow liquid with a fishy odor . It’s also known as Diethylene Glycol Amine or Diglycoamine . It’s commonly used in laboratory chemicals .

Synthesis Analysis

The synthesis of 2-(2-aminoethoxy)ethanol has been described in a patent . The overall yield of the method for synthesizing 2-(2-aminoethoxy)ethanol from diethylene glycol was about 33% .

Molecular Structure Analysis

The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 . Its molecular weight is 105.14 g/mol .

Chemical Reactions Analysis

2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical And Chemical Properties Analysis

2-(2-Aminoethoxy)ethanol has a melting point of -12.5 °C and a boiling point of 218-224 °C (lit.) . Its density is 1.05, and it’s water-soluble .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Ring Transformations and Amination Reactions : Studies have demonstrated the chemical versatility of pyrimidine derivatives through ring transformations and amination reactions. For example, reactions of heterocyclic halogeno compounds with nucleophiles have been investigated, revealing that aminations can lead to the formation of amino compounds, with some reactions involving meta-rearrangement and ring transformation processes, resulting in the formation of 4-amino-2-methylpyrimidine derivatives (Hertog et al., 2010).

- Synthesis of Aryloxy and Alkoxy Pyrimidines : Research on the general synthesis of 4-aryloxy-6-methylpyrimidin-2-amines showcases the reactivity of pyrimidine derivatives under various conditions, offering a pathway for creating compounds with potential biological activities (Erkin et al., 2015).

Potential Biological and Industrial Applications

- Antibacterial and Antifungal Activities : The synthesis and characterization of substituted pyrimidine derivatives have been explored, with some compounds showing significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).

- Carbon Dioxide Capture : Pyrimidine derivatives have been investigated for their use in carbon dioxide capture technologies. Amine-impregnated silicas using derivatives like 4-amino-2-hydroxy-6-methylpyrimidine have shown promising CO2 adsorption capacities, highlighting their potential application in addressing environmental challenges (Sanz-Pérez et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It’s advised to not breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

6-(2-aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-3-11-8-6-9(14-5-4-10)13-7(2)12-8/h6H,3-5,10H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCQTYACRUJDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481746.png)

![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481750.png)

![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)

![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B1481766.png)